molecular formula C26H21ClN4 B2550981 N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-72-1

N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2550981
CAS No.: 477228-72-1
M. Wt: 424.93
InChI Key: ZJHSICYATOWUAW-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H21ClN4 and its molecular weight is 424.93. The purity is usually 95%.
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Biological Activity

N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C26H21ClN4
  • Molecular Weight: 454.9 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves multi-step organic reactions, including Pd-catalyzed C-N cross-coupling methods that form the pyrrolopyrimidine core. Optimization strategies are employed to enhance yield and reduce costs, integrating green chemistry principles where possible.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity:
    • Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine compounds can inhibit various cancer cell lines. The presence of specific substituents on the pyrimidine structure enhances selectivity towards cancer cells while minimizing toxicity to normal cells .
    • The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth.
  • Acetylcholinesterase Inhibition:
    • Preliminary research suggests that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies show promising results in terms of % inhibition at varying concentrations, indicating potential for cognitive enhancement therapies .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
A study published in Nature Scientific Reports evaluated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives against human cancer cell lines. The results demonstrated that this compound exhibited significant antiproliferative activity with an IC50 value indicative of its potency against breast and lung cancer cells .

Case Study 2: Neuropharmacological Implications
In a separate investigation focused on neuropharmacology, the compound was tested for its ability to inhibit AChE. The study recorded IC50 values lower than those of standard AChE inhibitors like donepezil, suggesting that this compound could be a candidate for further development in treating Alzheimer's disease. Molecular docking studies revealed favorable interactions with the active site of AChE, supporting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound Name Structure Features Biological Activity
N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineSimilar bicyclic structureAnticancer activity
N-benzyl-7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolinContains a naphthoquinoline structureAntimicrobial properties
N-(2-chlorobenzyl)-7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolinDifferent halogen substitutionPotential antitumor activity

The unique combination of substituents in this compound distinguishes it from similar compounds by potentially enhancing its selectivity and efficacy against specific biological targets.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4/c1-18-7-5-12-22(13-18)31-16-23(20-9-3-2-4-10-20)24-25(29-17-30-26(24)31)28-15-19-8-6-11-21(27)14-19/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHSICYATOWUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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